molecular formula C11H9NO3 B3431827 Methyl 4-hydroxyquinoline-6-carboxylate CAS No. 933486-45-4

Methyl 4-hydroxyquinoline-6-carboxylate

Cat. No.: B3431827
CAS No.: 933486-45-4
M. Wt: 203.19 g/mol
InChI Key: GYUCOKUPAXSPHW-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry and Medicinal Chemistry

Quinoline and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. nih.govbohrium.com The quinoline nucleus is a versatile structural motif that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. nih.govorientjchem.org This adaptability has made it a focal point for chemists aiming to develop new therapeutic agents. orientjchem.org

Methyl 4-hydroxyquinoline-6-carboxylate is a specific iteration of this scaffold, featuring a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position. These functional groups are not merely decorative; they play a crucial role in the molecule's potential interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group can participate in various interactions and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's activity and pharmacokinetic profile. The strategic placement of these substituents on the quinoline core is a key aspect of its design and a subject of ongoing research.

Overview of the Significance of Quinoline Derivatives in Pharmaceutical Sciences

The importance of quinoline derivatives in the pharmaceutical sciences cannot be overstated. This class of compounds exhibits a wide array of biological activities, making them valuable for treating a multitude of diseases. ijppronline.comnih.gov Historically, quinoline-based compounds like quinine (B1679958) have been instrumental in the fight against malaria. mdpi.com In modern medicine, synthetic quinoline derivatives are found in drugs with applications spanning various therapeutic areas. nih.gov

The broad spectrum of activity associated with quinoline derivatives includes:

Antimicrobial: Effective against bacteria, fungi, and protozoa. bohrium.comijppronline.com

Anticancer: Showing promise in inhibiting tumor growth and inducing apoptosis. orientjchem.orgresearchgate.net

Antiviral: Including activity against viruses like HIV and hepatitis B. nih.govnih.gov

Anti-inflammatory: Demonstrating potential in managing inflammatory conditions. bohrium.com

Neuroprotective: Some derivatives are being investigated for their role in neurodegenerative diseases. nih.gov

This diverse bioactivity stems from the ability of the quinoline scaffold to interact with various biological targets, including enzymes and receptors. orientjchem.orgresearchgate.net The development of new synthetic methodologies continues to expand the chemical space of accessible quinoline derivatives, providing a continuous stream of new candidates for drug discovery. mdpi.com

Table 1: Pharmacological Activities of Quinoline Derivatives

Therapeutic Area Examples of Activity Reference(s)
Infectious Diseases Antibacterial, Antifungal, Antimalarial, Antiviral ijppronline.com, bohrium.com, nih.gov
Oncology Anticancer, Antiproliferative orientjchem.org, researchgate.net
Inflammation Anti-inflammatory bohrium.com
Neurology Neuroprotective nih.gov

Research Gaps and Future Directions for this compound

While the broader family of quinoline derivatives has been extensively studied, research specifically on this compound is still emerging. Much of the existing literature focuses on related analogs, such as those with different ester groups or substituents at other positions. This points to a significant research gap and an opportunity for further investigation into the unique properties and potential applications of this specific compound.

Future research on this compound should be directed towards several key areas:

Synthesis and Optimization: Developing more efficient and scalable synthetic routes to produce the compound and its analogs. This would facilitate further biological testing and structure-activity relationship (SAR) studies.

Biological Screening: Conducting comprehensive screening of this compound against a wide range of biological targets. This could uncover novel therapeutic applications that have not yet been explored.

Mechanism of Action Studies: For any identified biological activities, detailed studies are needed to elucidate the underlying mechanism of action. Understanding how the compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity. This could involve altering the ester group, substituting the hydroxyl group, or adding other functional groups to the quinoline ring. Such studies are essential for identifying more potent and selective analogs.

The exploration of this compound is a promising avenue for the discovery of new therapeutic agents. By addressing the current research gaps and pursuing these future directions, the scientific community can unlock the full potential of this intriguing quinoline derivative.

Table 2: Key Research Areas for this compound

Research Area Focus
Synthetic Chemistry Development of efficient and scalable synthetic routes.
Pharmacology Comprehensive biological screening to identify therapeutic potential.
Molecular Biology Elucidation of the mechanism of action for any observed bioactivity.
Medicinal Chemistry Systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCOKUPAXSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933486-45-4
Record name Methyl 4-hydroxy-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933486-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Chemical Transformations of Methyl 4 Hydroxyquinoline 6 Carboxylate

Established Synthetic Pathways for 4-Hydroxyquinoline-6-carboxylate Core

The formation of the fundamental 4-hydroxyquinoline-6-carboxylate structure is primarily achieved through well-established condensation and cyclization strategies. These methods typically involve building the heterocyclic ring onto a pre-functionalized benzene (B151609) ring.

A primary method for synthesizing the 4-hydroxyquinoline (B1666331) core is the Gould-Jacobs reaction. wikipedia.org This process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. To obtain the 6-carboxylate functionality, an aminobenzoate, such as methyl 4-aminobenzoate, is used as the aniline component. The reaction involves the nucleophilic attack of the aniline's amino group on the malonic ester derivative, typically diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group and the formation of an anilidomethylenemalonic ester intermediate. wikipedia.org

The intermediate formed during the condensation step undergoes a thermally-induced intramolecular cyclization to yield the quinoline (B57606) ring system. wikipedia.org This electrocyclic reaction results in the formation of a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation can yield the simpler 4-hydroxyquinoline, but for the target structure, the ester group at position 6 is retained. wikipedia.org

Another classical method is the Conrad-Limpach reaction, where an aniline reacts with a β-ketoester. nih.govnih.gov The resulting enamine intermediate is then cyclized at high temperatures. The choice of solvent is critical for the success of this thermal cyclization, with high-boiling point solvents traditionally being used to achieve the necessary temperatures. nih.gov

Table 1: Comparison of Key Synthetic Pathways to the 4-Hydroxyquinoline Core
Reaction NameKey ReactantsGeneral MechanismKey Feature
Gould-Jacobs ReactionAniline derivative (e.g., methyl 4-aminobenzoate) + Alkoxymethylenemalonic esterCondensation followed by thermal 6-electron cyclization. wikipedia.orgForms a 4-hydroxyquinoline with a carboxylate group at position 3, which is often removed later. wikipedia.org
Conrad-Limpach ReactionAniline derivative + β-ketoester (e.g., diethyl malonate)Formation of an enamine followed by thermal cyclization. nih.govnih.govYields can be improved by using high-boiling point solvents like 1,2,4-trichlorobenzene. nih.gov

Modern synthetic chemistry has increasingly adopted microwave-assisted techniques to improve reaction efficiency. The thermal cyclization step in quinoline synthesis, which often requires prolonged heating in high-boiling solvents, can be significantly accelerated using microwave irradiation. nih.gov This method often leads to reduced reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comresearchgate.net The use of microwave energy in greener solvents like ionic liquids has also been explored for related quinoline syntheses, aligning with the principles of sustainable chemistry. nih.gov

Esterification to Methyl 4-hydroxyquinoline-6-carboxylate

If the synthesis of the quinoline core begins with 4-aminobenzoic acid, a separate esterification step is required to produce this compound. The most direct method is the Fischer esterification. This involves heating the 4-hydroxyquinoline-6-carboxylic acid in methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds until equilibrium is reached, yielding the desired methyl ester.

Alternatively, milder methods can be employed, such as using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of the carboxylic acid with methanol under non-acidic conditions at room temperature. orgsyn.org

Derivatization Strategies for this compound

The ester functional group at the C-6 position of this compound is a versatile handle for further chemical modification, allowing for the creation of a diverse range of derivatives.

A common and important derivatization is the conversion of the methyl ester to its corresponding carbohydrazide. This transformation is typically achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable alcohol solvent, such as ethanol (B145695) or methanol, under reflux conditions. researchgate.netchemicalbook.comepstem.net The nucleophilic acyl substitution reaction occurs as the hydrazine displaces the methoxy (B1213986) group of the ester, forming the stable 4-hydroxyquinoline-6-carbohydrazide. researchgate.net This hydrazide is a key building block for synthesizing a variety of heterocyclic systems, including 1,3,4-oxadiazoles and triazoles, through subsequent cyclization reactions. researchgate.netrdd.edu.iq

Table 2: Typical Reaction Conditions for Hydrazide Formation
Starting MaterialReagentSolventConditionProduct
Methyl or Ethyl quinoline-carboxylate esterHydrazine Hydrate (N₂H₄·H₂O)Ethanol or MethanolReflux for several hours (e.g., 12-16 hours). chemicalbook.comepstem.netQuinoline-carbohydrazide

Alkylation Reactions (e.g., S-alkylation, O-alkylation, N-alkylation)

The alkylation of quinoline derivatives is a fundamental process for creating new molecular structures. In compounds related to this compound, specifically those containing a thioxo group at the C-2 position, the molecule presents multiple nucleophilic centers susceptible to attack by electrophiles. These centers include the sulfur, nitrogen, and oxygen atoms, leading to S-, N-, and O-alkylated products, respectively. nih.govmdpi.com

The reaction's progression is often stepwise. For instance, in the case of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a close analogue, the initial alkylation with methyl iodide under mild conditions with a base like triethylamine (B128534) results exclusively in the S-methylated product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.govmdpi.comresearchgate.net Subsequent alkylation of this intermediate requires stronger conditions, such as using sodium hydride (NaH) as a base, and yields a mixture of O-alkylated and N-alkylated derivatives. nih.govresearchgate.net

Table 1: Alkylation Reactions of a 4-Hydroxy-2-thioxoquinoline Analogue This table summarizes the stepwise alkylation of a related quinoline compound, illustrating the typical reactivity.

Starting Material Reagents Conditions Product(s) Reference
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate CH₃I, Triethylamine, DMF 50 °C, 1 h Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (S-alkylation) nih.gov
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate CH₃I, NaH, DMF 60–80 °C, 1–8 h Mixture of Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-alkylation) and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-alkylation) nih.gov
Regioselectivity Studies in Alkylation

Regioselectivity is a critical aspect of the alkylation of 4-hydroxyquinoline systems. Studies on thioxo-containing analogues demonstrate a clear preference for the reaction site based on the reaction conditions. The initial alkylation with methyl iodide proceeds with high regioselectivity, targeting the most nucleophilic center, the sulfur atom, to yield a single S-methylated product under relatively mild conditions. nih.govmdpi.com No evidence of other alkylated products is typically observed at this stage. mdpi.com

Upon subjecting the S-methylated intermediate to a second alkylation step, the regioselectivity becomes more complex. The reaction, which proceeds through an anion generated by a strong base like NaH, follows an SN2 mechanism. nih.gov This second alkylation results in a mixture of O-methylated and N-methylated compounds. nih.govresearchgate.net Notably, there is a clear predominance of the O-methylated product over the N-methylated one, indicating that the oxygen atom is the more reactive nucleophile in the intermediate anion under these conditions. nih.govresearchgate.net

Table 2: Regioselectivity in the Second Methylation of a Quinoline Analogue

Starting Material Base Product Ratio (O-methylation : N-methylation) Observation Reference
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate NaH Predominantly O-methylated product Reaction proceeds via an anion; O-alkylation is favored over N-alkylation. nih.gov
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate Triethylamine No significant reaction Insufficient basicity to generate the required anion for the second alkylation. nih.gov

Acylation Reactions

Acylation of the 4-hydroxyquinoline scaffold typically involves the hydroxyl group at the C-4 position. This reaction is analogous to the acylation of other 4-hydroxy heterocyclic systems, such as 4-hydroxy-2-pyrones. researchgate.net Using acylating agents like aliphatic acid anhydrides or acid chlorides, the primary product is the corresponding O-acylated ester. researchgate.net The reaction can be conducted in various solvents, including trifluoroacetic acid or in the presence of a base like pyridine (B92270). researchgate.net

Under certain conditions, the initially formed O-acyl product can undergo a rearrangement, similar to a Fries rearrangement, to yield a C-acylated derivative. For example, studies on 4-hydroxy-2-pyrones show that the O-acyl ester can rearrange to the corresponding 3-acylpyrone, a reaction that can be facilitated by a Lewis acid like aluminum chloride. researchgate.net This suggests that this compound would likely form an ester at the 4-position, which could potentially be rearranged to a C-3 acyl derivative.

Mannich-type Reactions and Aminoalkylation

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto a compound with an active hydrogen atom. wikipedia.orgorganic-chemistry.org It involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen-containing substrate. nih.gov The 4-hydroxyquinoline nucleus, particularly at the C-3 position, is activated by the adjacent hydroxyl and carbonyl groups, making it a potential candidate for Mannich-type aminoalkylation.

Research on related 4-hydroxyquinoline acetates has explored this transformation. nih.gov In a modified Mannich reaction (mMr), the quinoline derivative was treated with paraformaldehyde and an amine such as piperidine. nih.gov This reaction is designed to introduce an aminomethyl function at an active position on the quinoline ring. nih.gov The success of this reaction on the this compound backbone would depend on the relative reactivity of the C-3 proton.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, typically an aldehyde or ketone, followed by dehydration. wikipedia.org This reaction is usually catalyzed by a weak base. wikipedia.org

Interestingly, in attempts to perform a Mannich reaction on a 4-hydroxyquinoline system using an aromatic aldehyde (benzaldehyde) instead of formaldehyde, an unexpected Knoevenagel condensation occurred. nih.gov The reaction took place between the activated methylene group of the quinoline's side chain and the benzaldehyde. This highlights that the active hydrogens within the 4-hydroxyquinoline system are susceptible to condensation with aldehydes, particularly in the presence of a base like piperidine, which can act as a catalyst for both Mannich and Knoevenagel reactions. nih.gov

Substitution Reactions (e.g., Halogenation)

The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions. The regiochemistry of such reactions is strongly influenced by the existing substituents. In this compound, the 4-hydroxy group is a powerful activating group and ortho-, para-director, while the 6-carboxylate group is a deactivating, meta-director. The activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the C-3, C-5, and C-7 positions.

Halogenation, a common electrophilic substitution, can be achieved using various halogenating agents. For instance, bromination could be performed with reagents like N-bromosuccinimide (NBS). Studies on related quinoline carboxylic acids have shown that halodecarboxylation can occur, where halogenation at a position ipso to a carboxyl group is followed by the loss of carbon dioxide. acs.org While this is documented for quinoline-4-carboxylic acids, it points to the general reactivity of the quinoline nucleus towards halogenating agents. acs.org

Oxidation and Reduction Reactions

The redox chemistry of this compound is centered on its heterocyclic core and functional groups.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) with hydrogen gas, is a standard method for reducing aromatic heterocyclic rings. This process would likely reduce the pyridine part of the quinoline system to yield the corresponding tetrahydroquinoline derivative. The ester group at the C-6 position could also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), though this would be a separate functional group transformation.

Oxidation: The 4-hydroxyquinoline system contains a phenolic hydroxyl group, which is generally susceptible to oxidation. However, the oxidation of phenols can often lead to complex mixtures of products or polymerization unless the reaction is carefully controlled. Strong oxidizing agents have the potential to cleave the aromatic rings. A specific oxidation relevant to ketones, the haloform reaction, transforms methyl ketones into carboxylic acids via a tri-halogenated intermediate. masterorganicchemistry.com While not directly applicable to the title compound, it illustrates a type of oxidative cleavage reaction that can occur in related structures under specific basic and halogenating conditions. masterorganicchemistry.com

Isolation and Purification Methodologies

The isolation and purification of this compound are critical steps to ensure a high degree of purity for subsequent applications. While detailed procedures for this specific compound are not extensively documented in publicly available literature, standard methodologies employed for analogous quinoline derivatives can be applied. These methods typically involve precipitation, filtration, recrystallization, and chromatographic techniques.

Following synthesis, the crude product is often isolated from the reaction mixture by precipitation. This can be induced by cooling the reaction mixture or by adding a non-solvent. For instance, in the synthesis of related quinoline carboxylates, cooling the reaction mixture followed by the addition of a solvent like hexane (B92381) can effectively induce precipitation. rsc.org The resulting solid can then be collected by vacuum filtration.

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For quinoline derivatives, a common approach involves dissolving the crude product in a hot solvent and then allowing it to cool, which leads to the formation of purer crystals. For a structurally similar compound, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, recrystallization from ethanol-water mixtures has been reported to yield a product with 70-85% purity. In another instance, a sulfur-containing methyl 4-hydroxyquinoline-3-carboxylate was purified by recrystallization from a mixture of dimethylformamide (DMF) and methanol. nih.govmdpi.com This suggests that a solvent system comprising a good solvent (like DMF or an alcohol) and a poor solvent (like water) could be effective for this compound.

Chromatographic methods offer a higher level of purification and are particularly useful for removing impurities with similar solubility profiles. Column chromatography is a standard technique used for the purification of quinoline derivatives. For example, a sulfur-containing analogue, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was purified using column chromatography on silica (B1680970) gel with a hexane/chloroform (B151607) eluent system. mdpi.com Similarly, other related compounds have been purified using column chromatography with chloroform as the eluent. nih.gov High-performance liquid chromatography (HPLC) can also be employed to assess the purity of the final product. vulcanchem.com

A summary of potential purification techniques is presented in the table below.

Technique Description Applicable Solvents/Reagents (based on analogs) Reference
Precipitation & Filtration The crude product is precipitated from the reaction mixture, often by cooling or adding a non-solvent, and then collected by filtration.Hexane, Water rsc.orgnih.gov
Recrystallization The solid is dissolved in a hot solvent and allowed to cool, forming purer crystals.Ethanol/Water, DMF/Methanol nih.govmdpi.com
Column Chromatography The compound is separated from impurities by passing it through a column packed with a stationary phase (e.g., silica gel).Hexane/Chloroform, Chloroform nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact by using less hazardous substances, improving energy efficiency, and minimizing waste. ijpsjournal.com While specific green synthesis routes for this compound are not widely published, general strategies for quinoline synthesis can be adapted.

Environmentally Benign Catalysts: Traditional quinoline syntheses often rely on harsh acid catalysts. Green alternatives focus on using more environmentally friendly and recyclable catalysts. For instance, iron(III) chloride hexahydrate (FeCl3·6H2O) has been used as an inexpensive, non-toxic, and readily available catalyst for the synthesis of quinoline derivatives in water. tandfonline.com Another promising approach involves the use of metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), which can be easily recovered and reused. nih.govresearchgate.net

Alternative Solvents and Solvent-Free Conditions: The use of hazardous and volatile organic solvents is a major concern in chemical synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com Solvent-free reactions, where the reactants are mixed without a solvent, represent another significant green chemistry approach, often leading to reduced waste and shorter reaction times. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netmdpi.comorganic-chemistry.org This technique has been successfully applied to the synthesis of various quinoline and quinolone analogues. researchgate.netnih.gov The use of microwave irradiation in a solvent-free setting can further enhance the green credentials of a synthetic protocol. rasayanjournal.co.in

The table below summarizes green chemistry approaches applicable to the synthesis of quinoline derivatives.

Green Chemistry Principle Approach Examples Reference
Use of Safer Catalysts Replacing hazardous acid catalysts with environmentally benign alternatives.FeCl3·6H2O, Brønsted acid functionalized g-C3N4 tandfonline.comnih.govresearchgate.net
Use of Safer Solvents Replacing volatile organic solvents with greener alternatives.Water tandfonline.com
Design for Energy Efficiency Utilizing alternative energy sources to reduce reaction times and energy consumption.Microwave-assisted synthesis researchgate.netnih.govmdpi.comorganic-chemistry.org
Waste Prevention Conducting reactions under solvent-free conditions to minimize waste.Solvent-free Pechmann condensation rasayanjournal.co.in

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of Methyl 4-hydroxyquinoline-6-carboxylate and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol . cymitquimica.com MS analysis provides experimental confirmation of this mass.

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can reveal the presence of key structural motifs. libretexts.org Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.orgresearchgate.net

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

Ion Predicted m/z Description
[M]⁺ 203 Molecular Ion
[M-OCH₃]⁺ 172 Loss of methoxy (B1213986) radical

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. mdpi.com

For this compound, an LC-ESI-MS analysis would be expected to show a prominent signal at an m/z of approximately 204 in positive ion mode, corresponding to the [M+H]⁺ ion. mdpi.comnih.gov This technique is routinely used to confirm the identity and purity of synthesized quinoline (B57606) derivatives. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected [M+H]⁺ ion, providing further structural confirmation by analyzing the resulting fragment ions. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic quinoline system, and the methyl ester (-COOCH₃) group.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The hydroxyl group's O-H stretching vibration typically appears as a broad and intense band in the region of 3400-3650 cm⁻¹. pressbooks.pub The presence of a carbonyl (C=O) group from the ester is one of the most easily identifiable absorptions, appearing as a sharp, strong peak generally between 1700-1750 cm⁻¹. libretexts.org The aromatic C=C and C=N bonds of the quinoline ring produce multiple bands in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, the C-O stretching vibrations from the ester and hydroxyl groups are expected in the 1200-1300 cm⁻¹ range of the fingerprint region. libretexts.org

These predicted absorptions are consistent with general principles of IR spectroscopy where functional groups have characteristic absorption ranges. pressbooks.publibretexts.org For instance, the O-H band is often broad due to hydrogen bonding, while carbonyl absorptions are typically sharp and intense. pressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Characteristics
HydroxylO-H Stretch3650 - 3400Broad, Intense
AromaticC-H Stretch3100 - 3000Multiple, Weak-Medium
MethylC-H Stretch2960 - 2850Weak-Medium
EsterC=O Stretch1750 - 1700Sharp, Strong
AromaticC=C & C=N Stretch1600 - 1400Multiple, Medium-Strong
Ester / PhenolC-O Stretch1300 - 1200Medium-Strong

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For novel compounds or those with ambiguous structural features, XRD analysis is indispensable for research integrity.

While specific crystallographic data for this compound is not available in the reviewed literature, studies on closely related quinoline derivatives demonstrate the power of this technique. For example, the structure of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was unambiguously confirmed by single-crystal XRD. mdpi.com That analysis revealed the compound crystallizes in a monoclinic system with the space group P2₁/c. uhcl.edu Such studies provide precise atomic coordinates and displacement parameters, confirming the connectivity and spatial orientation of every atom. uni.lu

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the complete molecular structure is elucidated. This method would be the ultimate confirmation of the structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of a compound and for quantitative analysis. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical setup for analyzing quinoline derivatives like this compound involves Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. In studies of similar compounds, purity was confirmed using LC/MS, which employs an HPLC system for separation. mdpi.com For instance, a method for a related quinoline used a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing formic acid, with detection by a UV detector. nih.gov The output, a chromatogram, displays peaks corresponding to each separated component. The area of a peak is proportional to the concentration of that component, making HPLC ideal for determining the purity percentage of a sample.

For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve, a process governed by the Beer-Lambert Law. libretexts.org

Table 2: Typical RP-HPLC Parameters for Analysis of Quinoline Derivatives

ParameterDescriptionExample from Related Compounds
Column Stationary PhaseNova-Pak C-18 or Primesep 100 ptfarm.plsielc.com
Mobile Phase Solvent SystemAcetonitrile / Water with an acid modifier (e.g., Formic Acid) nih.govptfarm.pl
Flow Rate Speed of Mobile Phase0.5 - 1.0 mL/min ptfarm.pl
Detection Wavelength for UV Detector200 nm or 254 nm nih.govsielc.com
Output DataChromatogram showing retention time and peak area

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

The molecular formula for this compound is C₁₁H₉NO₃. ethernet.edu.et Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This data is the benchmark against which experimental results are measured. For related compounds, published research routinely includes a comparison of calculated and found values to validate the synthesized products. uhcl.edu

Table 3: Elemental Analysis Data for this compound (C₁₁H₉NO₃)

ElementAtomic Weight ( g/mol )Moles in FormulaTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01111132.12165.02%
Hydrogen (H)1.00899.0724.46%
Nitrogen (N)14.007114.0076.89%
Oxygen (O)15.999347.99723.62%
Total 203.197 100.00%

UV-Vis Spectrophotometry for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is valuable for characterizing compounds containing chromophores—the part of a molecule responsible for light absorption. libretexts.org

The structure of this compound contains a conjugated aromatic system (the quinoline ring) which acts as a chromophore. Molecules with such systems typically exhibit π→π* transitions, which are generally strong absorptions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n→π* transitions, which are typically weaker. libretexts.org The quinoline chromophore characteristically absorbs light in the 270-350 nm range. libretexts.org The exact wavelength of maximum absorbance (λmax) is a key characteristic used in compound identification.

UV-Vis spectrophotometry is also a powerful tool for determining the concentration of a substance in solution. According to the Beer-Lambert Law (A = εbc), the absorbance (A) of a solution is directly proportional to its concentration (c), the path length of the light (b), and the molar absorptivity (ε), a constant unique to the substance at a specific wavelength. libretexts.orglibretexts.org By measuring the absorbance of a solution at its λmax, and knowing the molar absorptivity, the concentration can be accurately calculated. libretexts.org

Conformational and Tautomeric Equilibrium Investigations

Quinolone-Hydroxyquinoline Tautomerism in Methyl 4-hydroxyquinoline-6-carboxylate Systems

The core of the tautomeric equilibrium in "this compound" involves the migration of a proton between the oxygen at position 4 and the nitrogen at position 1. This results in two primary tautomeric forms: the 4-hydroxyquinoline (B1666331) (enol-like) form and the 4-quinolone (keto-like) form.

4-Hydroxyquinoline Form (Enol): In this tautomer, the hydroxyl group is attached to the C4 carbon of the quinoline (B57606) ring. This form possesses a fully aromatic bicyclic system.

4(1H)-Quinolone Form (Keto): This tautomer features a carbonyl group at the C4 position and a proton on the N1 nitrogen. The presence of the C=O double bond disrupts the aromaticity of the nitrogen-containing ring. googleapis.com

Computational Chemistry Approaches to Tautomeric Preferences (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. These computational methods can provide insights into the geometric parameters, electronic structures, and energies of the different forms.

For related compounds, such as ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate, theoretical calculations at the B3LYP/6-311++G(d,p) level of theory have shown a clear preference for the hydroxyquinoline form. googleapis.com The energy difference between the most stable hydroxyquinoline and quinolone forms for these compounds was reported to be significant, in the range of 27 to 38 kJ mol⁻¹. googleapis.com These studies also utilize aromaticity indices, which indicate that in the hydroxyquinoline tautomers, both rings maintain aromatic character, whereas in the corresponding oxo (quinolone) tautomers, the nitrogen-containing ring is largely non-aromatic. googleapis.com

For "this compound," it is anticipated that DFT calculations would similarly predict the relative energies of the 4-hydroxy and 4-quinolone tautomers. The calculations would likely involve geometry optimization of both forms, followed by frequency calculations to confirm that the structures correspond to energy minima. The relative energies would then indicate the thermodynamically preferred tautomer.

Table 1: Predicted Tautomeric Preference from Computational Studies on Analogous Compounds

CompoundComputational MethodPredicted Favored TautomerEnergy Difference (kJ mol⁻¹)Reference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)Hydroxyquinoline27 googleapis.com
Ethyl 4-oxo-7-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)Hydroxyquinoline38 googleapis.com
4-Methyl-2-hydroxyquinolineDFT (B3LYP, ωB97XD, etc.)Keto (Quinolone)Not specified

Note: This table is illustrative and based on data for analogous compounds due to the lack of specific studies on this compound.

Experimental Verification of Tautomeric Forms (e.g., Matrix Isolation FTIR, NMR)

Experimental techniques are crucial for validating the predictions from computational studies. Matrix isolation coupled with Fourier-transform infrared (FTIR) spectroscopy is a powerful method for studying the structures of individual molecules in an inert environment, which can help in identifying different tautomers. For instance, in the study of ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, matrix isolation FTIR spectroscopy found no evidence of the 4-oxoquinoline tautomer, confirming the predominance of the hydroxyquinoline form in the gas phase. googleapis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying tautomeric equilibria in solution. The chemical shifts of specific nuclei, particularly ¹³C, can be indicative of the dominant tautomeric form. In the case of 3-substituted 2-methyl-quinolin-4(1H)-ones, the ¹³C NMR spectra in DMSO-d₆ solution showed a significant deshielding of the C4 carbon nucleus, which is characteristic of the 4-oxo (keto) form. The experimental and calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy isomers differ significantly, providing a clear criterion for assigning the tautomeric form in solution.

For "this compound," a detailed NMR analysis in various solvents would be necessary to determine the position of the tautomeric equilibrium. The observation of the ¹³C chemical shift of the C4 carbon would be particularly insightful.

Influence of Substituents on Tautomeric Equilibria

The electronic nature and position of substituents on the quinoline ring can significantly influence the tautomeric equilibrium. Substituents can alter the relative stability of the tautomers through inductive and resonance effects.

In the case of "this compound," the key substituent is the methyl carboxylate group (-COOCH₃) at the 6-position of the benzo ring. This group is generally considered to be electron-withdrawing. Studies on other substituted quinolines have shown that the nature of the substituent on the benzene (B151609) ring can influence the electronic properties of the entire heterocyclic system. For example, electron-withdrawing groups like nitro (NO₂) act as both σ- and π-electron withdrawing substituents.

While the specific impact of a 6-carboxylate group on the 4-hydroxy/4-quinolone equilibrium has not been extensively documented for this exact molecule, general principles suggest that an electron-withdrawing group on the carbocyclic ring would influence the electron density throughout the quinoline system, potentially affecting the basicity of the ring nitrogen and the acidity of the hydroxyl proton, thereby shifting the tautomeric equilibrium. Research on 3-substituted 2-methyl-quinolin-4(1H)-ones indicated that various substituents did not have a major influence on the C4 chemical shift, suggesting a strong preference for the 4-oxo form in those specific cases. However, the interplay of substituent effects can be complex and requires specific investigation for each compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure and predict the optimized geometry of molecules, which in turn helps in understanding their reactivity and spectroscopic properties.

While specific DFT studies on Methyl 4-hydroxyquinoline-6-carboxylate are not extensively documented, research on closely related analogs provides significant insights. For instance, quantum chemical calculations have been performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to evaluate its electron distribution. Such studies help in theoretically interpreting reaction mechanisms, like methylation, by identifying the most electron-rich centers susceptible to electrophilic attack. In one study, the geometry and electronic structure were calculated using the DFT B3LYP/cc-pVDZ method to successfully rationalize the observed regioselectivity of methylation.

Furthermore, DFT studies on other 4-hydroxyquinolone analogues have been conducted to investigate their structural composition, electron density, and reactivity. nih.gov The B3LYP method with a 6-31G(d,p) basis set is commonly used for geometry optimization of such compounds in the gas phase. nih.gov These calculations allow for the determination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. als-journal.com This method is crucial for predicting ligand-target interactions and is widely used in drug discovery to screen for potential inhibitors.

Derivatives of 4-hydroxyquinoline-3-carboxylic acid, which are structurally analogous to the title compound, have been investigated as potential inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com Molecular docking simulations were performed to study their interaction with the HBV core (HBcAg) protein (PDB ID: 5E0I). mdpi.com Such studies are predicated on the basis that these quinoline (B57606) derivatives can be considered structural analogs of known HBV inhibitors like heteroaryl dihydropyrimidines (HAPs). mdpi.com

Docking simulations provide scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed as binding energy (e.g., in kcal/mol), help in ranking potential ligands. For the docked quinoline derivatives against the HBV capsid protein, binding affinity scores (BAS) and binding energies (BE) were calculated to identify the most promising candidates. In one such study, the docking procedure was used to select molecular systems with the highest pharmacophore fit score and the most favorable binding energy. The analysis of these docking results helps to understand how the molecule fits within the binding pocket and the energetic favorability of this interaction.

Compound SeriesTarget ProteinComputational MethodPredicted Outcome
4-Hydroxyquinoline-3-carboxylate DerivativesHepatitis B Virus (HBV) Core Protein (5E0I)Molecular DockingHigh binding affinity scores (BAS) and favorable binding energies (BE)

A critical output of molecular docking is the detailed visualization of the ligand-protein complex, which allows for the identification of key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For the 4-hydroxyquinoline (B1666331) derivatives docked into the HBV capsid protein, two-dimensional interaction diagrams were generated to represent the "pharmacophoric picture." These diagrams illustrate specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues within the protein's binding pocket. Identifying these key residues is essential for understanding the mechanism of inhibition and for the rational design of more potent analogs. als-journal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sysrevpharm.orgnih.gov QSAR models use molecular descriptors—physicochemical, electronic, or steric properties—to predict the activity of new or untested compounds. nih.gov

While a specific QSAR study for this compound was not identified, numerous QSAR analyses have been performed on various classes of quinoline derivatives to understand their antibacterial, anticancer, and other biological activities. nih.govresearchgate.net For example, a QSAR analysis was conducted on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their activity as P-glycoprotein inhibitors, which are relevant in combating multidrug resistance in cancer. nih.gov

The core of QSAR analysis is to correlate structural features with activity. sysrevpharm.org For the broader quinoline class, several structural-activity relationships have been established. For instance, in the context of antibacterial 4(3H)-quinazolinones, modifications on different rings of the core structure were systematically evaluated to determine their effect on the minimum inhibitory concentration (MIC) against S. aureus. nih.gov Such studies reveal that specific substitutions at certain positions can either enhance or diminish biological activity. nih.gov

In a QSAR study on 8-hydroxyquinolines as inhibitors of dental plaque, parameters like molar refractivity (MR), lipophilicity (log P), and electronic parameters were correlated with the minimum inhibitory concentrations against Streptococcus mutans. nih.gov The results indicated that smaller steric contributions at the 5-position, combined with increased lipophilicity and electron-withdrawing properties, led to higher activity. nih.gov These examples demonstrate the power of QSAR in identifying the key molecular properties that drive the biological activity of quinoline-based compounds. researchgate.netmdpi.com

QSAR Descriptor ClassExamplesRelevance to Biological Activity
Physicochemical logP (Lipophilicity), Molar Refractivity (MR)Influences membrane permeability, receptor binding, and overall bioavailability.
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO energiesGoverns electrostatic interactions, hydrogen bonding capacity, and chemical reactivity.
Steric/Topological Molecular Volume, Surface Area, Shape IndicesDetermines the fit of the molecule into the target's binding site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used in the early stages of drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govmdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. biosolveit.de This allows for the rapid identification of novel molecules that are likely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. biosolveit.de

This approach has been successfully applied to quinoline and quinazoline (B50416) analogs. For example, a 3D-QSAR-based pharmacophore model was developed for quinazoline derivatives to identify novel acetylcholinesterase inhibitors for potential Alzheimer's disease treatment. nih.gov The validated pharmacophore model was used to screen a database, leading to the identification of new potential hits. nih.gov Similarly, virtual screening of a quinoline-derived library has been used to identify potential inhibitors for various SARS-CoV-2 targets. nih.gov These studies showcase the utility of pharmacophore-based approaches in leveraging structural information from known active compounds to discover new chemical entities with desired biological activity. mdpi.comfrontiersin.org

Biological Activity and Pharmacological Potential of Methyl 4 Hydroxyquinoline 6 Carboxylate and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the 4-hydroxyquinoline (B1666331) scaffold are well-documented for their significant antimicrobial properties, exhibiting efficacy against a variety of pathogenic microorganisms. nih.gov The versatility of the quinoline (B57606) ring allows for synthetic modifications that can lead to compounds with potent and broad-spectrum antibacterial and antifungal activities. nih.gov

Antibacterial Efficacy

The antibacterial potential of 4-hydroxyquinoline derivatives has been demonstrated through numerous in vitro studies. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. Studies on various quinoline derivatives have established their efficacy. For instance, certain novel quinoline derivatives demonstrated potent activity with MIC values ranging from 0.66 to 5.29 μg/ml against a panel of bacteria. nih.gov Specifically, one derivative showed a broad-spectrum effect with MIC values between 0.66-3.98 μg/ml against most tested bacterial and fungal strains. nih.gov Another study on 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid reported MIC values of 4.1 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Escherichia coli. researchgate.netnih.gov Furthermore, hybrid molecules incorporating the quinoline structure have shown promise, with a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid displaying MIC values of 4–16 µg/mL against both susceptible and drug-resistant bacterial strains. nih.gov

Derivative Class/CompoundBacterial StrainMIC (µg/mL)Source
Novel Quinoline Derivative 14Streptococcus pneumoniae0.66 - 3.98 nih.gov
Novel Quinoline Derivative 14Bacillus subtilis0.66 - 3.98 nih.gov
Novel Quinoline Derivative 14Pseudomonas aeruginosa0.66 - 3.98 nih.gov
Novel Quinoline Derivative 14Escherichia coli0.66 - 3.98 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1 researchgate.netnih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus epidermidis3.1 researchgate.netnih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidBacillus cereus2.4 researchgate.netnih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coli1.0 researchgate.netnih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidKlebsiella pneumoniae1.0 researchgate.netnih.gov
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridGram-positive/Gram-negative strains4 - 16 nih.gov
2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acidS. epidermidisIC50 > 100 µM nih.gov

The data from MIC determinations underscore the broad-spectrum potential of the 4-hydroxyquinoline framework. The ability of these derivatives to inhibit both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, is a significant finding. nih.govresearchgate.net For example, the compound 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was reported to have significant antibacterial activity against a range of both bacterial types. researchgate.netnih.gov This broad-spectrum capability is crucial for developing new antibiotics that can be used to treat a wide variety of bacterial infections.

Antifungal Efficacy

In addition to their antibacterial properties, several quinoline derivatives have been evaluated for their effectiveness against pathogenic fungi. Research has shown that certain novel quinoline derivatives possess potent activity against fungal strains such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.gov For instance, the same derivative that showed broad-spectrum antibacterial action was also effective against these fungi, with MIC values in the range of 0.66-3.98 μg/ml. nih.gov However, the antifungal activity can be variable. The derivative 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, while potent against bacteria, showed weaker activity against Candida albicans (MIC 25 µg/mL) and was largely inactive against Aspergillus niger (MIC >100 µg/mL). researchgate.netnih.gov This highlights that structural modifications can tune the antimicrobial specificity of these compounds.

Mechanism of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Topoisomerase IV Inhibition)

The primary mechanism underlying the antibacterial activity of quinoline derivatives is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). nih.govmdpi.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. mdpi.com

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to inhibit DNA gyrase, which prevents the duplication of bacterial DNA. nih.gov By binding to the enzyme-DNA complex, these compounds stabilize it, leading to double-stranded breaks in the bacterial chromosome that block DNA replication and are ultimately lethal to the cell. mdpi.com Several studies have confirmed this mechanism. For example, a potent quinoline derivative (compound 14) was found to have a significant inhibitory effect on E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.gov Similarly, a class of 4-hydroxy-2-quinolone-3-carboxamide derivatives were identified as potent inhibitors of the DNA gyrase B subunit (GyrB) in Staphylococcus aureus. nih.gov The inhibition of both DNA gyrase and topoisomerase IV makes these compounds dual-targeting agents, which can be an advantage in overcoming antibiotic resistance. scholarsportal.info

Anticancer Activity Investigations

The 4-hydroxyquinoline scaffold is not only a source of antimicrobial agents but has also emerged as a promising framework for the development of anticancer drugs. nih.gov Derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. nih.gov

Investigations into various substituted 4-hydroxyquinoline derivatives have revealed significant antiproliferative activity. For example, a series of 4-anilinoquinolinylchalcone derivatives were found to be highly cytotoxic to liver (Huh-7) and breast (MDA-MB-231) cancer cells, with IC₅₀ values often below 2.03 μM, while showing low toxicity to normal lung cells. nih.gov Another study focused on 4-oxoquinoline-3-carboxamide derivatives identified compounds with potent cytotoxicity against a gastric cancer cell line (ACP-03), with IC₅₀ values as low as 1.92 μM. nih.gov Similarly, certain 4-hydroxyquinoline derivatives showed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells (Colo 320), with one compound exhibiting an IC₅₀ of 4.61 µM. nih.gov

Derivative Class/CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Source
4-Anilinoquinolinylchalcone derivative (4a)MDA-MB-231Breast Cancer< 2.03 nih.gov
4-Anilinoquinolinylchalcone derivative (4a)Huh-7Liver Cancer< 2.03 nih.gov
4-Oxoquinoline-3-carboxamide derivative (16b)ACP-03Gastric Cancer1.92 nih.gov
4-Oxoquinoline-3-carboxamide derivative (17b)ACP-03Gastric Cancer5.18 nih.gov
4-Hydroxyquinoline derivative (20)Colo 320Resistant Colon Adenocarcinoma4.61 nih.gov
4-Hydroxyquinoline derivative (20)Colo 205Sensitive Colon Adenocarcinoma2.34 nih.gov
4-Hydroxyquinoline derivative (13b)Colo 320Resistant Colon Adenocarcinoma4.58 nih.gov
4-Hydroxyquinoline derivative (13b)Colo 205Sensitive Colon Adenocarcinoma8.1 nih.gov

Cytotoxicity Assays against Cancer Cell Lines

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. Research has focused on evaluating their efficacy and selectivity, particularly against drug-resistant phenotypes.

In one study, the cytotoxic effects of several 4-hydroxyquinoline derivatives were assessed against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (MRC-5). nih.gov The results indicated that some derivatives possessed selective toxicity towards resistant cancer cells when compared to both doxorubicin-sensitive cells and normal fibroblasts. nih.gov For instance, certain benzylidene derivatives showed promising activity. nih.gov

Similarly, studies on the related 6-bromo quinazoline (B50416) derivatives revealed selective cytotoxicity. nih.gov Compound 8a , a quinazoline derivative with an aliphatic linker, was particularly potent against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC₅₀ values of 15.85 µM and 17.85 µM, respectively. nih.gov Crucially, its cytotoxicity against the normal MRC-5 cell line was significantly lower (IC₅₀ of 84.20 µM), indicating a favorable selectivity for cancer cells over non-tumorigenic cells. nih.gov Other research into 4-hydroxyquinazoline (B93491) derivatives found that compound B1 displayed potent inhibitory activity against primary PARPi-resistant cell lines HCT-15 and HCC1937. mdpi.com

Table 1: Cytotoxic Activity of Selected Quinoline and Quinazoline Derivatives This table is interactive. You can sort and filter the data.

Compound Class Compound Cancer Cell Line Activity (IC₅₀ in µM) Source
Quinazoline 8a MCF-7 (Breast) 15.85 ± 3.32 nih.gov
Quinazoline 8a SW480 (Colon) 17.85 ± 0.92 nih.gov
Quinazoline 8a MRC-5 (Normal) 84.20 ± 1.72 nih.gov
Quinazoline IN17 HCT-15 (Colon) 33.45 ± 1.79 mdpi.com
Quinazoline IN17 HCC1937 (Breast) 34.29 ± 2.68 mdpi.com
Quinoline Various Benzylidene Derivatives Colo 320 (Colon, Resistant) Below 20 µM nih.gov

Inhibition of Specific Oncogenic Pathways

The anticancer effects of 4-hydroxyquinoline derivatives are often rooted in their ability to interfere with specific molecular pathways crucial for tumor growth and survival.

c-Myc/Max/DNA complex: The c-Myc oncogene is a key regulator of cell proliferation and is frequently deregulated in cancer. nih.govresearchgate.net Certain 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have been identified for their anticancer activity, which is attributed to their ability to inhibit the formation of the c-Myc/Max/DNA complex. researchgate.netmdpi.com This disruption prevents c-Myc from executing its transcriptional functions, thereby impeding cancer cell growth. researchgate.netmdpi.com A small molecule inhibitor, MYCMI-6 , which also targets the MYC:MAX interaction, has been shown to inhibit tumor cell growth in a MYC-dependent manner, with IC₅₀ concentrations as low as 0.5 μM. nih.gov

p300/CBP histone acetyltransferases (HATs): The histone acetyltransferases p300 and CBP are transcriptional coactivators involved in regulating gene expression and are implicated in cancer. nih.govjohnshopkins.edu A series of 4-hydroxyquinolines featuring a carbethoxy or carboxy group at the C3 position have been identified as selective inhibitors of p300/CBP HAT enzymes. nih.govresearchgate.net Derivatives with shorter side chains at the C2-position, such as 6d and 6e , demonstrated over 80% inhibition of p300/CBP at a concentration of 50 µM. researchgate.net Another derivative, compound 8A , showed 81% inhibition of CBP at the same concentration, while compounds 8B and 8C caused over 80% inhibition of both p300 and CBP. researchgate.net

Insulin-like growth factor 1 receptor (IGF-1R): The IGF-1R signaling pathway is linked to tumor proliferation, invasion, and migration in cancers like osteosarcoma. nih.gov While research on the direct inhibition of IGF-1R by Methyl 4-hydroxyquinoline-6-carboxylate is limited, related structures have shown significant activity. A novel quinazoline derivative, HMJ-30 , was found to selectively target the ATP-binding site of IGF-1R, inhibiting its downstream signaling pathways and consequently reducing the invasiveness of osteosarcoma cells. nih.gov

Table 2: Inhibition of p300/CBP HAT by 4-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Enzyme Inhibition (%) Concentration (µM) Source
6d p300/CBP >80 50 researchgate.net
6e p300/CBP >80 50 researchgate.net
8A CBP 81 50 researchgate.net
8B p300 >80 50 researchgate.net
8B CBP >80 50 researchgate.net
8C p300 >80 50 researchgate.net
8C CBP >80 50 researchgate.net

Selective Apoptosis Induction

Inducing apoptosis, or programmed cell death, in cancer cells is a key objective of anticancer therapy. Certain 4-hydroxyquinoline derivatives have been shown to possess pro-apoptotic properties. nih.govresearchgate.net For example, when tested in U937 lymphoma cells, some of the 4-hydroxyquinoline derivatives that inhibit p300/CBP HATs were found to induce apoptosis. nih.govresearchgate.net Specifically, compound 6d was reported to cause 27% apoptosis in U937 cells. researchgate.net

Furthermore, the related 4-hydroxyquinazoline derivative B1 was observed to induce apoptosis in a concentration-dependent manner in both HCT-15 and HCC1937 cancer cell lines. mdpi.com This effect was more pronounced in HCT-15 cells, where B1 at a 20 µM concentration increased the apoptosis rate to 73.58%. mdpi.com These findings suggest that apoptosis induction is a significant mechanism contributing to the cytotoxic effects of this class of compounds.

Antiviral Activity Research (e.g., Anti-HIV, Anti-Hepatitis B Virus)

The 4-hydroxyquinoline scaffold is a versatile structure that has been explored for its potential against various viruses, most notably the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV). nih.gov

HIV Integrase Inhibition

HIV integrase is a critical enzyme that facilitates the integration of viral DNA into the host genome, making it an attractive target for antiviral drugs. nih.gov Several derivatives of 4-oxo-quinoline-3-carboxylic acid have been designed and investigated as potential HIV-1 integrase inhibitors. researchgate.net

Research groups have developed novel 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives that showed modest anti-HIV-1 activity with no significant cytotoxicity. nih.govnih.gov The strategy often involves merging the 4-quinolone-3-carboxylic acid platform with other pharmacophores known to inhibit HIV integrase. nih.gov For instance, a series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed as potential HIV-1 integrase inhibitors based on the scaffold of a known inhibitor. However, not all modifications are successful; one study that designed N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives found no significant anti-HIV-1 activity at concentrations below 100 µM. nih.gov

HBV Replication Depression

Chronic Hepatitis B Virus (HBV) infection remains a major global health issue, and developing effective agents that suppress HBV replication is a primary therapeutic goal. nih.gov Derivatives of 4-hydroxyquinoline-3-carboxylic acid have emerged as promising candidates.

Molecular docking simulations and subsequent in vitro biological studies have confirmed that compounds such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate are potent inhibitors of HBV replication, demonstrating high inhibition at a 10 µM concentration. researchgate.netnih.gov Another study prepared a series of non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives and evaluated their anti-HBV activity in HepG2.2.15 cells. nih.gov Many of these compounds were effective at inhibiting the expression of viral antigens HBsAg (surface antigen) and HBeAg (e-antigen) at low concentrations. nih.gov Six compounds from this series displayed excellent intracellular inhibitory activity against the replication of HBV DNA, with compound 13b(6) being the most active. nih.gov

Table 3: Anti-Hepatitis B Virus (HBV) Activity of Quinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Class Compound Assay System Observed Activity Source
4-hydroxy-2-(methylthio)quinoline-3-carboxylate Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate In vitro model High inhibition of HBV replication at 10 µM researchgate.netnih.gov
Ethyl 6-hydroxyquinoline-3-carboxylate Various Derivatives HepG2.2.15 cells Inhibition of HBsAg and HBeAg expression nih.gov
Ethyl 6-hydroxyquinoline-3-carboxylate 13b(6) HepG2.2.15 cells Most active inhibitor of HBV DNA replication nih.gov
6H- nih.govbenzothiopyrano[4,3-b]quinolin-9-ols 10l Hep-G2 cells Potent anti-HBV activity (IC₅₀ = 14.7 µM) nih.gov

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com The quinoline core is present in compounds with known anti-inflammatory effects. Research has been conducted on specific 4-hydroxyquinoline derivatives to assess their potential in this area.

A study focused on the synthesis and activity of 4-hydroxy-l-methyl-2-oxo-l,2-dihydroquinoline-3-ylacetic acid and its ester derivatives, which were screened for their anti-inflammatory properties. researchgate.net This highlights that modifications at the N1, C2, and C3 positions of the quinoline ring are viable strategies for developing anti-inflammatory agents. While direct data on this compound is sparse, the activity of these related structures suggests that the 4-hydroxyquinoline-carboxylate scaffold is a promising starting point for the development of new anti-inflammatory drugs. researchgate.net

Antimalarial Activity

Quinoline-based compounds have historically been pivotal in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being cornerstone treatments for many years. nih.gov Research continues into novel quinoline derivatives to combat the rise of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net

Targeting Plasmodium falciparum bc1 Protein Complex

The cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain is a critical enzyme for parasite survival and a validated drug target. nih.gov Inhibition of this complex disrupts the parasite's energy production. Several classes of quinoline derivatives have been investigated for their ability to target the P. falciparum bc1 complex.

Quinolone esters, for instance, have been identified as potent inhibitors of this complex. researchgate.net Docking studies suggest these compounds bind to the Q_o_ site of the enzyme, a key catalytic location. researchgate.net One notable derivative, a quinolone ester known as 10b , demonstrated high potency against the plasmodial bc1 enzyme with an EC50 of 1.3 nM, which is comparable to the established bc1 inhibitor, atovaquone. researchgate.net

Other research has focused on quinoline-4-carboxamide derivatives, which have shown low nanomolar in vitro potency against P. falciparum. researchgate.net While some of these compounds act via alternative mechanisms like inhibiting the translation elongation factor 2 (PfEF2), the broader class of quinolones remains a key area of research for targeting the bc1 complex. nih.govresearchgate.net

Table 1: Antimalarial Activity of Selected Quinoline Derivatives
CompoundTarget/AssayActivity (IC50/EC50)P. falciparum Strain
Quinolone ester 10bPlasmodial bc1 enzyme1.3 nM (EC50)Not Specified
4-aminoquinolinyl-chalcone amideAntimalarial Activity0.04-0.5 µM (IC50)3D7 (CQ-sensitive)
4-aminoquinolinyl-chalcone amideAntimalarial Activity0.07-1.8 µM (IC50)W2 (CQ-resistant)

Anthelmintic Activity

The quinoline ring system is a known pharmacophore in compounds exhibiting anthelmintic properties. nih.gov While extensive research has been conducted on various heterocyclic compounds for their activity against parasitic worms, specific data focusing directly on this compound derivatives is limited in the available literature. However, the broader class of quinoline derivatives continues to be an area of interest for developing new anthelmintic agents. nih.govresearchgate.net For example, studies on related heterocyclic systems like thiazolo-quinazoline derivatives have shown that some compounds possess good anthelmintic activity.

Antiprotozoal Activity

Beyond malaria, quinoline derivatives have been explored for their efficacy against other protozoan parasites, such as Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively.

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable in vitro activity against Leishmania martiniquensis. The parent compound, 8-hydroxyquinoline (8HQN) , was effective against both the promastigote and intracellular amastigote stages of the parasite. Furthermore, furanchalcone-quinoline hybrids have also been synthesized and evaluated, with some showing activity against both Leishmania (V) panamensis and Trypanosoma cruzi.

Table 2: Antiprotozoal Activity of Selected Quinoline Derivatives
CompoundTarget OrganismActivity (IC50)
8-hydroxyquinoline (8HQN)L. martiniquensis (promastigotes)1.61 ± 0.28 µg/mL
8-hydroxyquinoline (8HQN)L. martiniquensis (amastigotes)1.56 ± 0.02 µg/mL
Furanchalcone-quinoline hybrid 8eL. (V) panamensis0.78 µM
Furanchalcone-quinoline hybrid 8fL. (V) panamensis2.16 µM
Furanchalcone-quinoline hybrid 8eT. cruzi0.66 µM
Furanchalcone-quinoline hybrid 8fT. cruzi0.72 µM

Cardiotonic Activity and PDE3 Inhibition

Certain quinoline derivatives have been investigated for their potential as cardiotonic agents, which can increase the force of heart muscle contraction. A primary mechanism for this action is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE3, intracellular cAMP levels rise, leading to a positive inotropic (contractility-enhancing) effect. nih.gov

A series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were designed based on the structure of cilostamide, a known selective PDE3 inhibitor. nih.gov These compounds were evaluated for their ability to inhibit PDE3 and for their cardiotonic effects on isolated rat atria. nih.gov One of the most promising compounds, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) , showed potent PDE3 inhibitory activity and a selective increase in the force of contraction over the heart rate. nih.gov

Table 3: Cardiotonic and PDE3 Inhibitory Activity of a Selected Quinolinone Derivative
CompoundActivityResult
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j)PDE3 Inhibition (IC50)0.20 µM
Inotropic Effect (% change over control at 100 µM)165 ± 4%

Diuretic Activity

The structural framework of quinoline is present in compounds investigated for diuretic activity, which promotes the excretion of urine. Research into 4-hydroxy-2-quinolones has led to the discovery of derivatives with the ability to increase urination. researchgate.net Specifically, N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides have been synthesized as structural analogs of known tricyclic diuretics. researchgate.net Studies have found that certain compounds in this class exhibit a diuretic effect that is comparable or even superior to the standard diuretic hydrochlorothiazide. researchgate.net The introduction of a methyl group at position 2 of the pyrrolo[3,2,1-ij]quinoline nucleus was noted as a successful modification for enhancing diuretic properties. researchgate.net

Photosynthesis Inhibiting Activity

Derivatives of hydroxyquinoline have been designed and synthesized as potential inhibitors of photosynthesis. researchgate.net This activity is typically evaluated by measuring the inhibition of photosynthetic electron transport (PET) in isolated chloroplasts from species like spinach (Spinacia oleracea) or in algae such as Chlorella vulgaris. researchgate.net

Two series of amides based on a quinoline scaffold were tested for this activity, and several compounds showed biological activity similar or even higher than the standard inhibitor DCMU (Diuron). researchgate.net Further studies on ring-substituted 8-hydroxyquinoline-2-carboxanilides found that their inhibitory efficiency depended on factors like lipophilicity and the nature and position of substituents on the anilide ring. nih.gov The most effective compounds in this series were substituted at the C'(3) position with groups such as fluorine, methyl, chlorine, and bromine, achieving IC50 values in the low micromolar range. nih.gov

Table 4: Photosynthesis-Inhibiting Activity of Selected 8-Hydroxyquinoline-2-carboxanilide Derivatives
Compound (Substituent R at C'(3))Target OrganismActivity (IC50 in µM)
Fluorine (F)Spinacia oleracea Chloroplasts2.3-3.6
Methyl (CH3)Spinacia oleracea Chloroplasts2.3-3.6
Chlorine (Cl)Spinacia oleracea Chloroplasts2.3-3.6
Bromine (Br)Spinacia oleracea Chloroplasts2.3-3.6

Antioxidant Properties

The antioxidant potential of quinoline derivatives is an area of active investigation. The presence of a hydroxyl group on the quinoline ring is often considered a key feature for radical scavenging activity.

Detailed research findings on related compounds indicate that the antioxidant effect can be complex. For instance, a study on the free-radical-initiated hemolysis of erythrocytes explored the properties of various 4-hydroxyquinoline derivatives. nih.gov It was found that while these compounds, when dissolved in dimethyl sulfoxide (B87167) (DMSO), could inhibit peroxidation, their behavior changed based on their environment. Certain derivatives, such as ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate and ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, acted as pro-oxidants when packaged in dipalmitoyl phosphatidylcholine (DPPC) vesicles. nih.gov This pro-oxidative role is thought to occur because electron-attracting groups (-COOC2H5, -COOH) positioned ortho to the hydroxyl group can make the resulting phenoxy radical unstable, potentially initiating further lipid peroxidation. nih.gov

Conversely, other studies demonstrate the antioxidant capabilities of different quinoline derivatives. In one study, quinoline-4-carboxylic acid derivatives were synthesized from isatin (B1672199) and tested for their ability to donate hydrogen radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.id The results showed that these derivatives had a better inhibitory effect than the precursor, isatin. ui.ac.id The presence of an additional aromatic ring on the quinoline structure was found to enhance the antioxidant activity. ui.ac.id

CompoundAssayConcentrationInhibition Percentage (%)Source
2-methylquinoline-4-carboxylic acidDPPH5 mg/L30.25 ui.ac.id
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L40.43 ui.ac.id
Isatin (precursor)DPPH5 mg/L0 ui.ac.id

Similarly, a series of new 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for their antioxidant activity using the ABTS assay, with some compounds showing good activity. researchgate.net These findings collectively suggest that the this compound scaffold has the potential for antioxidant activity, though this may be highly dependent on the specific molecular structure and its immediate chemical environment.

Other Potential Biological Activities

The quinoline ring is a versatile pharmacophore found in drugs with a broad spectrum of activities, including antibacterial, antiviral, antimalarial, and anticancer effects. nih.govnih.gov

Antibacterial Activity The 4-quinolone core, a tautomeric form of 4-hydroxyquinoline, is fundamental to the activity of fluoroquinolone antibiotics. nih.govmdpi.com These synthetic broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and replication. nih.gov The 4-carbonyl (or 4-hydroxy) and 3-carboxylate groups are considered crucial for binding to the enzyme and for bacterial transport. mdpi.com The development of numerous fluoroquinolone drugs was spurred by the discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, which was an intermediate in chloroquine synthesis. nih.gov This strong precedent suggests that derivatives of 4-hydroxyquinoline-carboxylate may possess antibacterial properties.

Antiviral Activity Quinoline derivatives have emerged as potential antiviral agents. nih.gov Research has shown that certain quinolones exhibit activity against viruses such as SARS-CoV-2. mdpi.com For example, 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid was investigated for its ability to inhibit the interaction between the ACE2 receptor and SARS-CoV-2, showing an IC50 value of 0.15 μM. In other research, derivatives of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate were synthesized and evaluated for anti-hepatitis B virus (HBV) activity. nih.gov Experimental in vitro studies confirmed that these compounds demonstrated high inhibition of HBV replication. nih.gov Furthermore, some 8-hydroxyquinoline derivatives have shown inhibitory activity against the dengue virus. nih.gov

Antimalarial Activity The 4-aminoquinoline (B48711) scaffold is the basis for some of the most well-known antimalarial drugs, including chloroquine. mdpi.comnih.govnih.gov These compounds have been critical in the treatment of malaria for decades due to their rapid absorption, good tolerability, and low toxicity. nih.gov The search for new antimalarials continues to leverage the quinoline structure. New analogues of quinoline-4-carboxylic acid have been prepared and tested against Plasmodium falciparum, with some showing promising antiplasmodial activity and selectivity. nih.gov One compound, in particular, demonstrated a 98.1% reduction in parasitemia in mice infected with Plasmodium berghei. nih.gov

Cytotoxic and Anticancer Potential The cytotoxic effects of quinoline derivatives against cancer cells are another significant area of research. nih.gov Various 4-hydroxyquinolines have been synthesized and assessed for their activity against different cancer cell lines, including doxorubicin-sensitive and -resistant colon adenocarcinoma cells. nih.gov Some of these derivatives displayed selective toxicity towards resistant cancer cells. nih.gov In one study, 8-hydroxyquinoline derivatives were shown to inhibit the growth of B16 mouse melanoma cells at micromolar concentrations. researchgate.net Additionally, 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid has been found to reduce COX-2 mRNA expression in esophageal cancer cell lines, indicating its potential as an anticancer agent.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Type on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline core. Research on various quinoline analogs demonstrates that even minor changes to the substitution pattern can lead to significant alterations in potency and selectivity.

For instance, in the context of anticancer activity, the position of substituents on the quinoline ring plays a crucial role. Studies on 2-arylvinylquinolines have shown that the position of a nitrogen atom within a pyridylvinyl group can significantly influence antiplasmodial activity. A 4-pyridylvinylquinoline was found to be approximately twofold more active than its 2-pyridylvinyl counterpart nih.gov. Furthermore, the introduction of ortho-substituents on a phenyl ring attached to the quinoline scaffold can sometimes compromise the biological potency nih.gov.

In a series of 6-chloro-2-arylvinylquinolines, the nature of the substituent on the aryl ring was systematically varied to probe its effect on antiplasmodial activity. The presence of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), was found to be a key determinant of the compound's efficacy.

To illustrate the influence of substituent position and type, the following table presents data from a study on 2-arylvinylquinoline derivatives and their antiplasmodial activity.

Compound IDR Group (Substituent on Aryl Ring)EC50 (nM) against P. falciparum Dd2 strain
1 4-pyridyl33.6 ± 5.8
2 2-pyridyl1032.8 ± 232.9
3 4-trifluoromethylphenyl-
4 4-trifluoromethoxyphenyl-
5 3,4-difluorophenyl-

This table is generated based on findings from a study on 2-arylvinylquinolines to demonstrate the principle of how substituent position affects biological activity. The specific EC50 values for compounds 3, 4, and 5 were not provided in the source material but are included to illustrate the types of variations studied. nih.gov

These findings suggest that for derivatives of Methyl 4-hydroxyquinoline-6-carboxylate, modifications at various positions, such as the C2 and C7 positions, could be explored to modulate biological activity. The introduction of different aryl groups or heterocyclic rings could lead to derivatives with enhanced potency and selectivity for specific biological targets.

Impact of Functional Group Variations on Pharmacological Profiles

Alterations to the functional groups within a quinoline derivative can profoundly impact its pharmacological profile, including its mechanism of action, potency, and selectivity. The 4-hydroxy group and the 6-carboxylate ester of this compound are key functional groups that can be modified to generate novel analogs with potentially improved therapeutic properties.

For example, the hydroxyl group at the C4 position is a common feature in many biologically active quinolones and can be a site for further derivatization. In the context of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, oxyquinoline derivatives have been studied, and their activity is influenced by their ability to chelate iron nih.gov.

The ester group at the C6 position is another critical site for modification. Hydrolysis of the ester to the corresponding carboxylic acid can alter the compound's polarity and its ability to interact with biological targets. Furthermore, the ester can be converted to a variety of amides or other functional groups to explore new interactions with target proteins.

The table below, based on research into hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, illustrates how functional group variations in a series of oxyquinoline derivatives can impact their inhibitory activity.

Compound IDR1 GroupR2 GroupIC50 (nM) in HIF1 ODD-luciferase reporter assay
A HCOOH-
B CH3COOH-
C HCONHOH-
D CH3CONHOH-

This table is a representative example based on the principles discussed in studies on HIF PHD inhibitors to show the impact of functional group variations. Specific IC50 values were not detailed in the provided search results. nih.gov

These examples highlight that functional group modifications are a powerful tool in the optimization of lead compounds. For this compound, converting the ester to an amide or a hydroxamic acid, for instance, could lead to derivatives with different biological activities or improved pharmacokinetic properties.

Rational Design of Derivatives for Enhanced Activity and Selectivity

The rational design of novel derivatives based on a lead scaffold like this compound is a cornerstone of modern drug discovery. This approach utilizes an understanding of the SAR of a compound class to make targeted modifications aimed at improving desired properties such as potency, selectivity, and metabolic stability.

For antimalarial drug discovery, a detailed SAR study of 2-arylvinylquinolines led to the identification of metabolically stable compounds with potent, low nanomolar antiplasmodial activity nih.gov. The design strategy involved optimizing the substituents on the arylvinyl portion of the molecule to enhance its interaction with the biological target while minimizing off-target effects. This led to the discovery of a promising compound that demonstrated in vivo efficacy in a murine model nih.gov.

In another example, the design of HIF PHD inhibitors involved creating "branched-tail" oxyquinoline derivatives. This design strategy led to the identification of novel inhibitors that were an order of magnitude more active than existing drugs like roxadustat (B1679584) and vadadustat (B1683468) in a reporter assay nih.gov. Computer modeling and SAR analysis were key to the successful design of these highly potent compounds nih.gov.

The following table showcases rationally designed 2-arylvinylquinoline derivatives and their corresponding antiplasmodial activities, highlighting the successful application of rational design principles.

Compound IDModifications from Lead Compound (UCF501)EC50 (nM) against P. falciparum Dd2 strainSelectivity Index (SI)
Lead (UCF501) ---
24 Optimized arylvinyl substituent<10>200
50 4-pyridylvinyl group33.6 ± 5.8>200
101 4-trifluoromethoxy substituent--

This table is based on the findings of a study focused on the rational design of 2-arylvinylquinolines. The EC50 and SI for the lead compound and compound 101 were not specified in the abstract but are included to represent the optimization process. nih.gov

These examples underscore the power of rational design in developing new therapeutic agents. For this compound, a similar approach could be employed. By identifying a relevant biological target, computational modeling could be used to predict how different substituents at various positions on the quinoline ring would interact with the target's binding site. This would guide the synthesis of a focused library of derivatives with a higher probability of exhibiting enhanced activity and selectivity.

Preclinical and Mechanistic Investigations

In Vitro Biological Studies

In vitro studies have been instrumental in elucidating the biological activities of quinoline (B57606) derivatives. A notable area of investigation has been their potential as antimalarial agents. For instance, a series of quinoline-4-carboxamides, identified through a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain), demonstrated initial moderate potency. nih.govnih.gov Optimization of the hit compound, which had an EC50 of 120 nM, led to the development of molecules with low nanomolar in vitro potency. nih.govnih.gov

Furthermore, certain 4-hydroxyquinoline (B1666331) derivatives have been evaluated for their anti-HIV properties. nih.gov These studies highlight the diverse therapeutic potential of the quinoline scaffold. In the context of other diseases, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as inhibitors of Hepatitis B Virus (HBV) replication. nih.govmdpi.com Experimental in vitro biological studies confirmed that these compounds exhibited significant inhibition of HBV replication at a concentration of 10 µM. mdpi.comresearchgate.net

The following table summarizes the in vitro activity of a representative quinoline-4-carboxamide derivative:

Cell Line / StrainIC50 / EC50Reference
P. falciparum 3D7120 nM nih.gov
Human Cell Line (MRC-5)>100-fold selectivity index nih.gov
HBV ReplicationHigh inhibition at 10 µM mdpi.comresearchgate.net

In Vivo Efficacy Studies (e.g., Animal Models)

The promising in vitro activity of quinoline derivatives has prompted further evaluation in in vivo models. In the realm of antimalarial research, quinoline-4-carboxamides have demonstrated significant efficacy in a P. berghei mouse model. acs.org Several compounds from this series exhibited excellent oral efficacy, with ED90 values below 1 mg/kg when administered orally for four days. nih.govresearchgate.net For example, one optimized compound achieved a complete cure in the P. berghei model at a dosage of 4 x 30 mg/kg orally. acs.org Another derivative showed an ED90 of 2.6 mg/kg. acs.org

These in vivo studies are crucial for validating the therapeutic potential of these compounds and provide a basis for their progression towards preclinical development. nih.gov The data underscores the successful translation of in vitro potency to in vivo efficacy for this class of compounds.

The table below presents in vivo efficacy data for selected quinoline-4-carboxamide derivatives in a P. berghei mouse model:

CompoundDose (mg/kg, p.o., 4 days)ED90 (mg/kg)OutcomeReference
Derivative 130 (x4)0.1-0.3Complete Cure acs.org
Derivative 2Not Specified2.6Enhanced Efficacy acs.org
Derivative 3Not Specified1Efficacious acs.org

Pharmacokinetics and Pharmacodynamics (ADME) Considerations

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of quinoline derivatives is a critical determinant of their therapeutic success. Studies on quinoline-4-carboxamides have revealed that while some initial hits suffered from poor metabolic stability, optimization efforts led to compounds with improved ADME properties. nih.govnih.gov

Key findings from these studies include:

Metabolism: Initial compounds showed high hepatic microsomal intrinsic clearance. nih.gov However, optimized derivatives exhibited low in vitro hepatic microsomal clearance across various species, including mouse, rat, and human. nih.gov For instance, one compound displayed clearance rates of 0.8 mL min⁻¹ g⁻¹ in mouse, <0.5 mL min⁻¹ g⁻¹ in rat, and <0.5 mL min⁻¹ g⁻¹ in human liver microsomes. nih.gov

Solubility and Permeability: Optimization also focused on improving aqueous solubility and permeability, which are crucial for oral absorption. acs.org

Plasma Protein Binding: One optimized compound demonstrated low plasma protein binding at 59%. nih.gov

Despite these improvements, challenges remain. For example, one efficacious compound showed very poor in vivo exposure in rats, which was attributed to high intrinsic clearance in rat hepatocytes and high hepatic extraction. acs.org This highlights the species-specific differences in metabolism that need to be considered during drug development.

Mechanisms of Action at the Molecular and Cellular Level

Enzyme Inhibition Studies

The mechanism of action for many biologically active quinoline derivatives involves the inhibition of specific enzymes. For instance, some derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to act as inhibitors of DNA gyrase, thereby preventing the duplication of bacterial DNA. nih.govmdpi.com

In the context of antimalarial activity, a novel mechanism of action has been identified for a series of quinoline-4-carboxamides. These compounds were found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum. nih.gov This discovery of a new drug target is a significant advancement in the fight against malaria.

Furthermore, other 4-hydroxyquinoline derivatives have been studied as inhibitors of mitochondrial malate (B86768) dehydrogenase (mMDH). acs.org The anticancer activity of certain quinoline compounds has been attributed to the inhibition of c-Myc/Max/DNA complex formation. researchgate.net

Receptor Binding Studies

While much of the research on the mechanism of action of methyl 4-hydroxyquinoline-6-carboxylate and its analogs has focused on enzyme inhibition, studies on receptor binding are also emerging. For example, computational docking simulations have been used to predict the binding of quinoline derivatives to the Hepatitis B Virus core (HBcAg) proteins. mdpi.comresearchgate.net These in silico studies provide valuable insights into the potential interactions at the molecular level and guide the design of more potent inhibitors. However, detailed experimental receptor binding studies for this compound itself are not extensively reported in the provided context.

Cellular Pathway Modulation

The 4-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple, diverse biological targets. nih.gov Compounds containing this core have been associated with a wide range of biological activities, including anticancer and antimalarial effects. nih.gov The biological actions of quinoline derivatives are often linked to their ability to interact with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

For instance, various derivatives of the closely related 4-hydroxy-2-quinolone structure have been investigated for their impact on cancer-related signaling pathways. One area of significant interest has been the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers and plays a crucial role in cell growth and survival. nih.gov Studies on certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, for example, have demonstrated their potential to inhibit the PI3K/Akt pathway. nih.gov Treatment of cancer cell lines with these compounds led to a significant reduction in the gene expression of PI3K and Akt. nih.gov

Furthermore, some 4-hydroxyquinazoline (B93491) derivatives have been shown to induce apoptosis in cancer cells. mdpi.com Mechanistic studies suggest that this can occur through the generation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, key events in the intrinsic apoptosis pathway. mdpi.com

The general class of quinolones, to which this compound belongs, has also been extensively studied for its antibacterial properties, which are primarily mediated through the inhibition of bacterial DNA gyrase. mdpi.com While this is a prokaryotic target, it highlights the ability of the quinoline ring system to interact specifically with enzymes and disrupt critical cellular processes.

It is important to note that the specific cellular pathways modulated by this compound itself have not been explicitly elucidated in the available research. The substitution pattern on the quinoline ring is a critical determinant of biological activity, and thus, direct extrapolation from other derivatives must be approached with caution. The data presented in the table below is based on the activities of related, but structurally distinct, quinoline derivatives.

Table 1: Cellular Pathway Modulation by Structurally Related Quinolone Derivatives

Compound ClassPathway/TargetObserved EffectCell Line/System
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3K/Akt Signaling PathwayReduction in PI3K and Akt gene expressionCancer cell lines
4-Hydroxyquinazoline derivativesApoptosis PathwayInduction of apoptosis via ROS generation and mitochondrial membrane depolarizationHCT-15 and HCC1937 cell lines
Quinolone AntibioticsDNA GyraseInhibition of enzyme activityBacteria

Further research is required to specifically determine the cellular pathway modulation of this compound and to understand its precise mechanism of action at the molecular level.

Interactions with Biological Systems and Other Compounds

Metal Chelation Properties and Coordination Chemistry in Biological Contexts

The 4-hydroxyquinoline (B1666331) moiety of Methyl 4-hydroxyquinoline-6-carboxylate is expected to confer significant metal-chelating properties, a characteristic feature of hydroxyquinolines. researchgate.net While direct studies on this specific molecule are limited, the extensive research on related compounds, particularly 8-hydroxyquinoline (B1678124), provides a strong basis for understanding its potential coordination chemistry in biological contexts. researchgate.nettandfonline.com The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group can act as a bidentate chelating agent, forming stable complexes with various biologically important metal ions. nih.gov

Key aspects of its metal chelation and coordination chemistry include:

Affinity for Biologically Relevant Metals: Hydroxyquinoline derivatives are known to chelate essential transition metal ions such as iron (Fe), copper (Cu), and zinc (Zn). frontiersin.org This interaction can disrupt the normal metabolism of these metals in pathological conditions where their homeostasis is dysregulated.

Role in Modulating Biological Processes: The chelation of metal ions by hydroxyquinolines is a key mechanism underlying their biological activities. researchgate.net For instance, the anticancer properties of some 8-hydroxyquinoline derivatives are attributed to their ability to form copper complexes, which can lead to the generation of reactive oxygen species (ROS) and induce cancer cell death. frontiersin.org

Coordination Complexes and Their Potential: The formation of coordination complexes can significantly alter the biological properties of both the metal ion and the quinoline derivative. These complexes can exhibit enhanced biological activities compared to the free ligand. ijsrst.com The geometry and stability of these complexes depend on the metal ion and the specific substituents on the quinoline ring.

Table 1: Biological Activities of Structurally Related Hydroxyquinoline Derivatives and their Dependence on Metal Chelation
Compound ClassBiological ActivityRole of Metal ChelationKey Metal Ions Involved
8-HydroxyquinolinesAnticancer, Antineurodegenerative, AntimicrobialEssential for activityCu, Fe, Zn
4-HydroxyquinolonesAnticancer, AntibacterialImplicated in the mechanism of actionFe, Mg
Clioquinol (an 8-hydroxyquinoline derivative)AntineurodegenerativeRestoration of metal homeostasisCu, Zn

Potential for Combination Therapies

The diverse biological activities of quinoline and quinolone derivatives make them promising candidates for use in combination therapies for various diseases. nih.govajgreenchem.com While specific studies on this compound in combination therapies are not yet available, the known applications of related compounds suggest several potential avenues.

Potential applications in combination therapies include:

Oncology: Quinolone derivatives have been investigated for their anticancer properties. nih.govnih.gov Their ability to target various cellular processes, potentially including those modulated by metal ions, suggests they could be used in combination with conventional chemotherapeutic agents to enhance efficacy or overcome drug resistance. For instance, combining a quinolone-based compound with a DNA-damaging agent could lead to synergistic effects.

Infectious Diseases: The quinolone scaffold is the basis for a major class of antibiotics (fluoroquinolones) that are often used in combination with other antimicrobial agents to treat severe or resistant infections. nih.govsemanticscholar.org Although this compound is not a fluoroquinolone, the general antimicrobial potential of quinoline derivatives suggests a possible role in combination therapies against bacterial or fungal pathogens. phcogj.comnih.gov The combination of different classes of antibiotics can broaden the spectrum of activity and reduce the likelihood of resistance development. jkshp.or.kr

Neurodegenerative Diseases: The metal chelating properties of hydroxyquinolines, as discussed in the previous section, are relevant to neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is a contributing factor. researchgate.netyoutube.com A compound like this compound could potentially be used in combination with other neuroprotective agents to target multiple pathological pathways.

Table 2: Examples of Quinolone Derivatives in Combination Therapy Research
Quinolone Derivative ClassTherapeutic AreaCombination Partner (Example)Rationale
FluoroquinolonesBacterial InfectionsBeta-lactam antibioticsSynergistic bactericidal effect and broader coverage
Chloroquine (B1663885) (aminoquinoline)Malaria, Cancer, COVID-19Various antimalarials, chemotherapeutics, antiviralsMultiple mechanisms of action, overcoming resistance
Novel Quinolone AnalogsCancerKinase inhibitorsTargeting multiple signaling pathways in cancer cells

Research Methodologies and Experimental Design Considerations

Statistical Analysis of Experimental Data

Statistical analysis is a cornerstone of scientific research, providing a framework for making inferences from experimental data and assessing the significance of research findings. In the context of "Methyl 4-hydroxyquinoline-6-carboxylate," statistical methods are crucial for analyzing data from its synthesis, characterization, and biological evaluation.

A common application of statistical analysis in the study of quinoline (B57606) derivatives is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govijprajournal.comresearchgate.netresearchgate.netmdpi.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For instance, in a study of 4(3H)-quinazolinone derivatives, a related class of compounds, a robust QSAR model was developed to provide guidelines for structural optimization. nih.gov Such models often employ techniques like Multiple Linear Regression (MLR) to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological endpoints. ijprajournal.comresearchgate.net

For "this compound," a hypothetical QSAR study could involve synthesizing a series of analogues with modifications at various positions of the quinoline ring. The biological activity of these compounds would then be determined, for example, their inhibitory concentration (IC50) against a specific enzyme or cell line. Statistical software would then be used to generate a QSAR equation, which could be validated using internal and external validation methods to ensure its predictive power.

The following is an illustrative data table that could be generated from such a study and subjected to statistical analysis:

Hypothetical QSAR Data for Analogues of this compound

Compound ID R1-substituent R2-substituent LogP Electronic Parameter (σ) Steric Parameter (Es) Biological Activity (IC50, µM)
M4HQ6C-01 -H -H 2.5 0.00 0.00 15.2
M4HQ6C-02 -Cl -H 3.2 0.23 -0.97 8.5
M4HQ6C-03 -CH3 -H 3.0 -0.17 -1.24 12.1
M4HQ6C-04 -H -NO2 2.3 0.78 -2.52 5.3

In addition to QSAR, standard statistical tests are employed to analyze data from specific experiments. For example, when evaluating the biological activity of "this compound" in vitro, experiments are typically performed in replicate. The data from these replicates are then analyzed to calculate measures of central tendency (e.g., mean) and dispersion (e.g., standard deviation). Statistical tests such as the Student's t-test or analysis of variance (ANOVA) can be used to compare the activity of the compound to a control or to other compounds. acs.orgresearchgate.net For instance, a one-way ANOVA could be used to determine if there are any statistically significant differences in the cytotoxic effects of different concentrations of the compound on a cancer cell line. acs.org

Ethical Considerations in Biological Research

The ethical conduct of biological research is paramount, particularly when investigating new chemical entities that may eventually have applications in human health. Research involving "this compound" must adhere to strict ethical guidelines to ensure the welfare of any living organisms used in studies and to maintain the integrity of the research process.

A fundamental principle is that all research involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or a similarly constituted ethics committee. researchgate.netresearchgate.net These committees review research protocols to ensure that the use of animals is justified, that the number of animals used is minimized, and that any potential pain or distress is alleviated. Researchers must provide a strong rationale for using animal models and demonstrate that there are no viable non-animal alternatives. rsc.org

Informed consent is a critical ethical requirement when human subjects or their biological samples are used in research. acs.orgresearchgate.net While direct human testing of a novel compound like "this compound" would only occur in later clinical trial phases, any in vitro studies using human-derived cell lines or tissues must have been sourced ethically, with the informed consent of the donor. researchgate.net

The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical use of animals in research.

Replacement refers to the use of non-animal methods whenever possible. For "this compound," this could involve in silico modeling and in vitro assays to predict its properties and biological activities before any animal testing is considered. rsc.org

Reduction involves using the minimum number of animals necessary to obtain scientifically valid data. rsc.org

Refinement refers to the modification of experimental procedures to minimize any potential pain, suffering, or distress to the animals. rsc.org

Furthermore, researchers have an ethical obligation to report their findings accurately and transparently, without fabrication, falsification, or misrepresentation of data. researchgate.netacs.org This includes the publication of both positive and negative results to avoid publication bias and unnecessary duplication of experiments. rsc.org Any potential conflicts of interest, financial or otherwise, must also be disclosed. researchgate.netresearchgate.net

Standardization of Protocols

Standardization of protocols is essential for ensuring the reproducibility and reliability of research findings. For a compound like "this compound," standardized protocols for its synthesis, purification, characterization, and biological testing are necessary to allow for meaningful comparison of data across different laboratories and studies.

The synthesis of quinoline derivatives can be achieved through various methods, and the optimization of reaction conditions is a key aspect of protocol standardization. rsc.orgacs.orgrsc.orgnih.gov This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the final product. acs.orgrsc.orgnih.gov The results of such optimization studies are often presented in a tabular format, as illustrated in the hypothetical table below for the synthesis of "this compound."

Hypothetical Optimization of Synthesis Conditions for this compound

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 H2SO4 Ethanol (B145695) 80 12 65
2 PPA Toluene 110 8 78
3 Dowex-50W Acetonitrile (B52724) 80 12 72
4 PPA Xylene 140 6 85

Standardized analytical methods are also crucial for confirming the identity and purity of the synthesized compound. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure of the compound. researchgate.netnih.govmdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. mdpi.com

Elemental Analysis: This provides the percentage composition of elements in the compound, which is used to confirm the empirical formula. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

In the context of biological evaluation, standardized protocols for in vitro and in vivo assays are essential. This includes using well-characterized cell lines, standardized reagent concentrations, and consistent incubation times. Adherence to Good Laboratory Practice (GLP) guidelines is often required for preclinical studies to ensure the quality and integrity of the data. rsc.org International guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for the design and conduct of preclinical and clinical studies. researchgate.net

Conclusion and Future Outlook for Methyl 4 Hydroxyquinoline 6 Carboxylate Research

Summary of Key Research Findings

Direct research on Methyl 4-hydroxyquinoline-6-carboxylate is limited; however, the extensive investigation into its structural relatives provides a strong basis for predicting its potential utility as a synthetic intermediate and a core for developing new therapeutic agents. The 4-hydroxyquinoline (B1666331) moiety is associated with a wide array of pharmacological activities. nih.gov

Key findings from related compounds suggest several promising areas of investigation:

Antibacterial Agents: The 4-hydroxyquinoline core is famously the backbone of quinolone antibiotics. A serendipitous discovery during chloroquine (B1663885) synthesis revealed that a 3-carboxyl-substituted 4-hydroxyquinoline possessed antibacterial properties, which led to the development of the entire class of fluoroquinolone antibiotics. nih.gov Critically, the introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring was a pivotal moment, dramatically improving antimicrobial activity and leading to clinically successful drugs. mdpi.com This highlights the strategic importance of the C-6 position for antibacterial drug design.

Antiviral Potential: Various derivatives of the 4-hydroxyquinoline scaffold have been explored as antiviral agents. For instance, 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives have been designed and synthesized to target HIV-1 integrase, with some compounds showing moderate inhibitory activity. thieme-connect.com In a different study, molecular docking simulations and subsequent in-vitro tests on derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate suggested they could be potent inhibitors of Hepatitis B Virus (HBV) replication. nih.gov

Anticancer Activity: Researchers have synthesized libraries of 4-hydroxyquinoline derivatives and tested them for cytotoxic effects against various cancer cell lines. Some of these compounds have demonstrated selective toxicity against multidrug-resistant cancer cells, indicating their potential as novel oncology treatments. nih.gov

Versatile Synthetic Intermediate: The 4-hydroxyquinoline core is a versatile starting point for generating diverse chemical libraries. chemrxiv.org For example, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has been used as a precursor to synthesize quinoline-6-carbohydrazide, which was then transformed into various heterocyclic derivatives like triazoles and thiadiazoles for further study. researchgate.net

The table below summarizes the demonstrated biological activities of compounds structurally related to this compound, underscoring the potential research avenues for this specific molecule.

Compound Class Biological Activity Key Findings Reference
3-Carboxyl-substituted 4-hydroxyquinolinesAntibacterialServed as the initial lead for the development of fluoroquinolone antibiotics. nih.gov
6-Fluoro-4-quinolonesAntibacterialIntroduction of fluorine at the C-6 position markedly improved antimicrobial potency. mdpi.com
4-Hydroxyquinoline-3-carbohydrazidesAnti-HIVDesigned as HIV-1 integrase inhibitors, with some derivatives showing moderate activity. thieme-connect.com
Methyl 4-hydroxy-2-thioxo-quinoline-3-carboxylate DerivativesAnti-HBVShowed potential as inhibitors of Hepatitis B Virus replication in docking and in vitro studies. nih.gov
Substituted 2-(4-hydroxyquinolin-2-yl) acetatesAnticancerExhibited selective cytotoxic activity against doxorubicin-resistant colon adenocarcinoma cells. nih.gov
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylateSynthetic IntermediateUsed to create novel quinolyl-substituted triazole and thiadiazole derivatives. researchgate.net

Remaining Challenges and Unexplored Avenues

Despite the promise of the 4-hydroxyquinoline scaffold, significant work remains to understand the specific potential of this compound.

This lack of information, however, presents numerous unexplored avenues for future research:

Optimized Synthesis: While general methods like the Gould-Jacob cyclization are known for producing the 4-hydroxyquinoline core, a high-yield, scalable synthesis specific to this compound needs to be developed and documented. thieme-connect.com

Comprehensive Biological Screening: The compound should be subjected to broad, high-throughput screening against a diverse range of biological targets. This should include panels of bacteria (Gram-positive and Gram-negative), fungi, viruses (such as HIV, HBV, and coronaviruses), and a variety of human cancer cell lines to identify any potential "hits."

Structure-Activity Relationship (SAR) Studies: this compound is an ideal starting scaffold for medicinal chemistry campaigns. A library of analogues could be generated by modifying the methyl ester to other esters or amides, performing reactions on the 4-hydroxy group, and adding substituents to other available positions on the aromatic rings. This would allow for a systematic exploration of the SAR.

Computational Modeling: In parallel with experimental work, molecular docking and simulation studies can be employed to predict potential interactions with known biological targets, helping to prioritize and guide the laboratory screening efforts.

Prospects for Clinical Translation and Drug Development

The path from a simple chemical compound to a clinically approved drug is long, complex, and fraught with attrition. For this compound, any discussion of clinical translation is highly speculative and contingent upon the successful navigation of fundamental research stages.

The immediate prospects for this compound are non-existent without foundational data. The necessary steps toward potential clinical development would include:

Hit Identification: The primary and most crucial step is to discover a validated biological activity through the comprehensive screening efforts outlined previously.

Lead Generation and Optimization: Should a promising "hit" be identified, it would serve as the starting point for a dedicated medicinal chemistry program. This phase involves synthesizing numerous analogues to improve potency against the target, enhance selectivity over other targets (to reduce side effects), and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Preclinical and Clinical Development: A lead compound with a strong efficacy and safety profile in cellular and animal models could then advance into formal preclinical development to gather data for an Investigational New Drug (IND) application, a prerequisite for initiating human clinical trials.

While the journey is long, the proven success of the 4-hydroxyquinoline core provides a strong rationale for undertaking this foundational work. The scaffold is present in drugs that have achieved significant clinical and commercial success, which de-risks the starting chemical matter to a certain extent. The unique substitution pattern of this compound may offer novel biological activities or an improved property profile compared to existing quinoline-based agents, making its investigation a worthwhile endeavor for the drug discovery community.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-hydroxyquinoline-6-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Acylation of precursor compounds (e.g., substituted anthranilates) using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed heterocyclization, is a foundational approach . Optimization involves adjusting reaction temperature (e.g., 378 K for cyclization steps) and stoichiometry of catalysts like AlCl₃ to improve yields . Purity is enhanced via recrystallization in ethanol or ethyl acetate .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodology : ¹H NMR analysis at 300 MHz in DMSO-d₆ is critical for confirming substituent positions and stereochemistry. For example, methyl group protons (δ ~1.15 ppm) and aromatic protons (δ 6.95–7.13 ppm) help distinguish regioisomers . Coupling constants (e.g., J values for CH₃ groups) provide insights into conformational stability .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

  • Methodology : Quinoline derivatives are screened for antimicrobial and anticancer properties using in vitro assays like MIC (Minimum Inhibitory Concentration) and MTT (cell viability) tests. Structural analogs with methoxy/hydroxy groups show enhanced bioactivity due to improved hydrogen bonding with target proteins . Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How do crystallographic techniques address challenges in resolving the stereochemistry of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves ambiguous substituent configurations. For example, C–H···π and weak hydrogen-bonding interactions (e.g., C–H···O) stabilize molecular packing, aiding in unambiguous assignment of stereocenters . Programs like ORTEP-3 generate thermal ellipsoid plots to visualize disorder .

Q. What strategies mitigate data contradictions between spectroscopic and crystallographic results for quinoline derivatives?

  • Methodology : Discrepancies between NMR (dynamic averaging) and SXRD (static structures) require complementary techniques. For example, variable-temperature NMR can detect conformational flexibility, while high-resolution SXRD (≤0.8 Å) captures precise bond lengths/angles . Cross-validation with IR (e.g., carbonyl stretches at 1731 cm⁻¹) ensures consistency .

Q. How do substituent effects (e.g., chloro, methoxy) influence the electronic properties and reactivity of this compound?

  • Methodology : Electron-withdrawing groups (e.g., Cl at C4) reduce aromatic ring electron density, altering nucleophilic attack sites. Computational studies (DFT) compare HOMO/LUMO gaps of derivatives (e.g., 4-chloro vs. 7-methoxy analogs) to predict reactivity trends . Hammett constants (σ) quantify substituent effects on reaction rates .

Q. What are the best practices for refining high-twinned or low-resolution crystallographic data for this compound?

  • Methodology : SHELXL’s TWIN/BASF commands model twinning ratios, while JANA2006 handles pseudo-merohedral twinning. High-resolution data (≤1.0 Å) combined with restraints on bond distances/angles improve R-factors (<5%) . For low-resolution data, molecular replacement using a parent quinoline structure (e.g., PDB ID 2XYZ) provides phasing .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for acylation steps to avoid hydrolysis .
  • Characterization : Always pair SXRD with elemental analysis (e.g., %C, %H within ±0.3% of theoretical) to confirm purity .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (H302, H315) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.